3-Furanmethanol is also found as a flavor component in various food products, including fermented beverages, ice cream, and cooked squid. [, , , ] It is often described as having a sweet, malty, or furfural-like aroma.
Due to its diene system, 3-furanmethanol readily participates in Diels-Alder reactions with various dienophiles, including maleimides and acetylenedicarboxylates, to form bicyclic adducts. []
The furan ring in 3-furanmethanol can be lithiated at the 2- and 4-positions, allowing for subsequent electrophilic substitution reactions with various electrophiles. []
The hydroxymethyl group of 3-furanmethanol can undergo esterification reactions with carboxylic acids or acid anhydrides to form the corresponding esters. []
3-Furanmethanol can undergo photocycloaddition reactions with cyanonaphthalenes under photoirradiation conditions, forming [4+4] photocycloadducts and caged compounds with high regioselectivity. The regioselectivity is driven by hydrogen bonding between the cyano and hydroxy groups in the excited state. []
In the context of isolating sapogenols from azuki beans, 3-furanmethanol β-D-glucopyranoside was hydrolyzed under acidic conditions. []
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